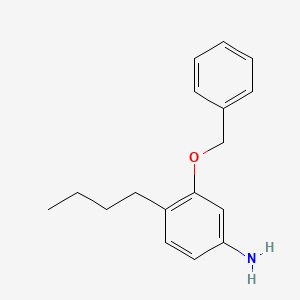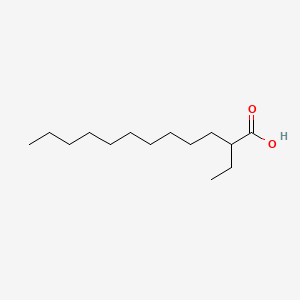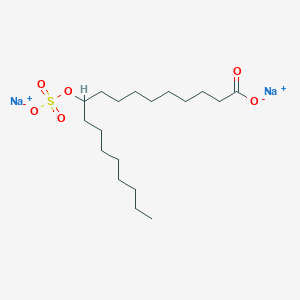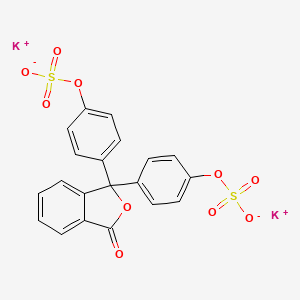![molecular formula C24H16N2O4 B1615588 2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone CAS No. 7143-61-5](/img/structure/B1615588.png)
2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is part of a class of heterocyclic compounds that contain nitrogen atoms within their ring structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods help in maintaining consistency and efficiency in large-scale manufacturing .
化学反応の分析
Types of Reactions
Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
科学的研究の応用
Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dithieno[2,3-d2′,3′-d′′]benzo[1,2-b4,5-b′]dithiophene: Known for its use in polymer solar cells and its extended conjugation length.
Benzo[c][1,2]dithiol-3-ones: Used in the synthesis of N-containing heterocycles.
Uniqueness
Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- stands out due to its unique chemical structure, which imparts distinct properties and reactivity
特性
CAS番号 |
7143-61-5 |
|---|---|
分子式 |
C24H16N2O4 |
分子量 |
396.4 g/mol |
IUPAC名 |
2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C24H16N2O4/c1-13-5-3-7-15(9-13)25-21(27)17-11-19-20(12-18(17)22(25)28)24(30)26(23(19)29)16-8-4-6-14(2)10-16/h3-12H,1-2H3 |
InChIキー |
KHYYZKOAWKXYKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC(=C5)C |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC(=C5)C |
| 7143-61-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Vinyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1615508.png)


![6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1615512.png)
![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)

![4,4'-[(2,6-Dichlorophenyl)methylene]bis[2,6-xylidine]](/img/structure/B1615518.png)

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl palmitate](/img/structure/B1615525.png)



